molecular formula C8H20N2 B12104515 (2-Aminobutyl)(tert-butyl)amine

(2-Aminobutyl)(tert-butyl)amine

Cat. No.: B12104515
M. Wt: 144.26 g/mol
InChI Key: LNGHILINGIFMEQ-UHFFFAOYSA-N
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Description

(2-Aminobutyl)(tert-butyl)amine is an organic compound that features both an aminobutyl and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobutyl)(tert-butyl)amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable butylamine derivative under controlled conditions. The Gabriel Synthesis is another method that can be employed to produce primary amines from alkyl halides, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the direct amination of isobutylene using zeolite catalysts. This method is efficient and produces high yields of the desired amine .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobutyl)(tert-butyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated amines .

Scientific Research Applications

(2-Aminobutyl)(tert-butyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminobutyl)(tert-butyl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify other molecules. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethylamine
  • Propylamine
  • Isopropylamine
  • Isobutylamine
  • n-Butylamine
  • sec-Butylamine
  • Putrescine .

Uniqueness

(2-Aminobutyl)(tert-butyl)amine is unique due to the presence of both an aminobutyl and a tert-butyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various synthetic applications .

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1-N-tert-butylbutane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-5-7(9)6-10-8(2,3)4/h7,10H,5-6,9H2,1-4H3

InChI Key

LNGHILINGIFMEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(C)(C)C)N

Origin of Product

United States

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